REACTION_SMILES
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[Br-:19].[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH2:1]([CH3:2])[CH:3]1[CH:4]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH2:5][C:6](=[O:8])[CH2:7]1.[CH3:20][P+:21]([c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)([c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1)[c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[CH2:1]([CH3:2])[CH:3]1[CH:4]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH2:5][C:6](=[CH2:14])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1CC(=O)CC1CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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C=C1CC(CC)C(C(=O)OCC)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |